(+/-)-Theodrenaline, also known as noradrenalinoethyltheophylline or noradrenaline theophylline, is a compound formed by the chemical linkage of norepinephrine (noradrenaline) and theophylline. This compound is classified as a cardiac stimulant and has been utilized in various therapeutic applications, particularly in cardiovascular medicine. Its International Nonproprietary Name (INN) reflects its dual components, indicating both its adrenergic activity and its xanthine derivative nature.
Theodrenaline is synthesized through a combination of two well-known pharmacological agents: norepinephrine, a key neurotransmitter involved in the body's fight-or-flight response, and theophylline, a bronchodilator that also has effects on heart rate and contractility. The compound falls under the category of adrenergic agents and is classified as a cardiac stimulant excluding cardiac glycosides, making it relevant in treating conditions such as hypotension and heart failure .
The synthesis of (+/-)-Theodrenaline involves the chemical linkage of norepinephrine and theophylline. While specific synthetic routes are not extensively documented, it is generally understood that this process requires controlled conditions to ensure stability and efficacy. The typical method involves mixing these two active ingredients under specific temperature and pH conditions to facilitate their reaction .
The molecular formula of (+/-)-Theodrenaline is with a molar mass of approximately 375.385 g/mol. The compound exhibits a complex structure with multiple functional groups that contribute to its pharmacological activity.
The compound's stereochemistry is racemic, indicating that it contains equal amounts of both enantiomers.
(+/-)-Theodrenaline can undergo various chemical reactions:
Common reagents for these reactions include:
Theodrenaline acts primarily as a sympathomimetic agent, stimulating β1-adrenergic receptors in cardiac tissues. This action enhances myocardial contractility and increases heart rate. It also exhibits phosphodiesterase inhibition properties, which can lead to increased levels of cyclic adenosine monophosphate (cAMP) within cells, further enhancing cardiac output.
Clinical studies have shown that formulations containing Theodrenaline can significantly improve cardiac contractile force without causing vasoconstriction in certain vascular preparations .
Relevant data include:
(+/-)-Theodrenaline has several important applications in medical science:
(±)-Theodrenaline exerts direct positive inotropic effects primarily through β1-adrenoceptor (β1-AR) agonism in cardiac tissue. Key mechanistic insights include:
Table 1: β1-Adrenergic Effects of Theodrenaline in Human Cardiac Tissue
Parameter | Finding | Experimental Model |
---|---|---|
EC₅₀ for Inotropy | 41 ± 3 mg/L Akrinor® | Human atrial trabeculae |
Receptor Specificity | Blocked by β1-AR antagonist (CGP 20712A) | Human atrial trabeculae |
Chronotropic Effect | No significant change in heart rate | Clinical hemodynamic studies |
Theodrenaline is exclusively used in a 20:1 ratio with cafedrine (cafedrine/theodrenaline, C/T). This formulation leverages complementary pharmacological actions:
Table 2: Synergistic Receptor Targets of the 20:1 Formulation
Component | Primary Receptor Targets | Functional Effect |
---|---|---|
Theodrenaline | β1-AR > α1-AR | Direct inotropy, mild vasoconstriction |
Cafedrine | Indirect β/α-AR + PDE inhibition | Catecholamine release, vasodilation |
Net Effect | Balanced β1-AR inotropy | ↑ Cardiac output, ↔ vascular resistance |
Theodrenaline influences cardiac contractility through calcium-mediated pathways:
The theophylline moiety in theodrenaline confers non-selective phosphodiesterase (PDE) inhibition:
Table 3: Role of PDE Inhibition in Theodrenaline’s Mechanism
Effect | Mechanism | Functional Outcome |
---|---|---|
cAMP Elevation | PDE3/4 inhibition → ↓ cAMP degradation | Prolonged PKA activation |
Ca²⁺ Handling | PKA-mediated phosphorylation of Ca²⁺ channels | ↑ Ca²⁺ influx & SR release |
Synergy with β1-AR | cAMP enhances β1-AR signaling efficiency | Potentiated inotropic response |
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0